LUF6096

Description

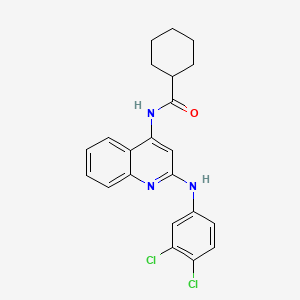

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-dichloroanilino)quinolin-4-yl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEIQVQNNLVOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149702 | |

| Record name | CF-602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116652-18-6 | |

| Record name | CF-602 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116652186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CF-602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CF-602 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA2220N3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LUF6096: A Technical Guide to its Mechanism of Action at the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF6096 is a potent, selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and myocardial ischemia.[1][2][3] As a PAM, this compound does not directly activate the A3AR but rather enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous ligand adenosine.[1][4] This mode of action offers potential therapeutic advantages, including improved receptor subtype selectivity and a more localized physiological response, as the modulator's effect is dependent on the presence of the endogenous agonist. This guide provides an in-depth technical overview of the mechanism of action of this compound at the human A3AR, detailing its effects on agonist binding and signal transduction, and outlining the key experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a positive allosteric modulator by binding to a site on the A3AR that is topographically distinct from the orthosteric binding pocket for adenosine and other agonists.[4][5] This allosteric binding event induces a conformational change in the receptor that, in turn, modulates the binding and signaling of orthosteric ligands. The primary mechanism of action of this compound can be summarized by two key effects:

-

Enhancement of Agonist Binding: this compound has been shown to decrease the dissociation rate of orthosteric agonists from the A3AR.[1][6] This "trapping" effect increases the residency time of the agonist in the binding pocket, thereby enhancing its apparent affinity.

-

Potentiation of G Protein-Mediated Signaling: this compound significantly increases the maximal efficacy (Emax) of A3AR agonists in stimulating G protein activity.[4][7] This suggests that this compound stabilizes a receptor conformation that is more favorable for coupling to and activating intracellular G proteins.

Importantly, this compound exhibits low intrinsic affinity for the orthosteric binding site of adenosine receptors, highlighting its function as a true allosteric modulator.[1][8]

Quantitative Analysis of this compound Activity

The allosteric effects of this compound on the A3AR have been quantified through various in vitro assays. The following tables summarize key data from studies characterizing the interaction of this compound with the human A3AR.

Table 1: Effect of this compound on Agonist Binding to the Human A3 Adenosine Receptor

| Assay Type | Radioligand | This compound Concentration | Observed Effect | Reference |

| Dissociation Assay | 125I-AB-MECA | 10 µM | 2.5-fold decrease in dissociation rate | [1] |

| Equilibrium Binding | [125I]I-AB-MECA | 10 µM | Slowed dissociation |

Table 2: Functional Effects of this compound on Human A3 Adenosine Receptor Signaling

| Assay Type | Agonist | This compound Concentration | Effect on Emax | Effect on EC50 | Reference |

| [35S]GTPγS Binding | Cl-IB-MECA | 10 µM | ~2-3 fold increase | 5-6 fold increase | [7] |

| [35S]GTPγS Binding | Adenosine | 10 µM | >2-fold increase | Slight decrease in potency | [7] |

| cAMP Production Inhibition | Cl-IB-MECA | 10 µM | Significant enhancement of intrinsic activity | Not specified | [1][9] |

Signaling Pathways Modulated by this compound

The A3AR primarily couples to inhibitory G proteins of the Gi/o family.[10] this compound has been shown to preferentially enhance adenosine-induced signaling through specific Gα subunits.

-

G Protein Coupling: Studies using BRET assays have demonstrated that this compound enhances adenosine-induced activation of Gαi3 and GαoA isoproteins.[4]

-

β-Arrestin Recruitment: In contrast to its effects on G protein signaling, this compound does not appear to influence the potency or efficacy of adenosine in recruiting β-arrestin-2 to the A3AR.[4] This suggests a biased allosteric modulation, favoring the G protein-dependent signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 7. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

LUF6096: A Technical Guide to a Potent Allosteric Modulator of the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF6096 is a potent, selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). This document provides a comprehensive technical overview of this compound, including its mechanism of action, primary research applications, quantitative pharmacological data, and detailed experimental protocols. As a PAM, this compound enhances the binding and efficacy of orthosteric agonists at the A3AR, offering a nuanced approach to receptor modulation with potential therapeutic benefits, particularly in the context of cardioprotection.

Introduction to this compound

This compound, chemically known as N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide, is a member of the 2,4-disubstituted quinoline (B57606) class of compounds.[1] Unlike direct agonists that activate the receptor upon binding to the primary (orthosteric) site, this compound binds to a distinct (allosteric) site on the A3AR. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of endogenous and synthetic agonists.[2] A key characteristic of this compound is its low intrinsic activity, meaning it does not activate the receptor on its own but rather potentiates the effect of an orthosteric agonist.[2] This property makes it a valuable tool for studying A3AR function and a promising candidate for therapeutic development, as it may offer a more refined and localized modulation of receptor activity compared to conventional agonists.

Primary Research Applications

The primary and most extensively studied research application of this compound is in the mitigation of myocardial ischemia/reperfusion injury .[1][3] In vivo studies have demonstrated that this compound can significantly reduce infarct size in animal models of heart attack.[3] Its cardioprotective effects are attributed to the enhancement of the protective signaling pathways activated by endogenous adenosine, which is released in response to ischemic stress.

Mechanism of Action

This compound functions as a positive allosteric modulator of the A3 adenosine receptor. Its mechanism of action involves:

-

Enhanced Agonist Binding: this compound increases the affinity of orthosteric agonists for the A3AR. This is achieved by slowing the dissociation rate of the agonist from the receptor.[1]

-

Increased Agonist Efficacy: this compound enhances the maximal response (Emax) of A3AR agonists in functional assays, such as [35S]GTPγS binding and cAMP inhibition.[2] This indicates that in the presence of this compound, an agonist can elicit a stronger cellular response.

The allosteric modulation by this compound is species-dependent, with potent effects observed at the human, dog, and rabbit A3ARs, but significantly weaker activity at the mouse and rat receptors.[2][4]

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in [35S]GTPγS Binding Assays

| Species | EC50 (nM) | Emax (% of baseline) | Reference |

| Canine | 114.3 ± 15.9 | >250% increase with Cl-IB-MECA | [3] |

| Human | ~120 | ~2-3 fold increase with Cl-IB-MECA | [2][3] |

| Rabbit | - | Significant enhancement | [2] |

| Mouse | - | Weak activity | [2] |

Table 2: Effect of this compound on the Potency and Efficacy of the A3AR Agonist Cl-IB-MECA in [35S]GTPγS Binding Assays

| Species | This compound Concentration | Fold Increase in Cl-IB-MECA Emax | Fold Increase in Cl-IB-MECA EC50 | Reference |

| Human | 10 µM | ~2-3 | ~5-6 | [2] |

| Canine | 10 µM | >2.5 | ~2 | [3] |

| Rabbit | 10 µM | >2 | No significant change | [2] |

Table 3: In Vivo Cardioprotective Effect of this compound

| Animal Model | This compound Dosage | Outcome | Reference |

| Dog | 0.5 mg/kg (twice, i.v. bolus) or 1 mg/kg (single, i.v. bolus) | ~50% reduction in myocardial infarct size | [1] |

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR.

Materials:

-

Cell membranes expressing the A3 adenosine receptor (e.g., from HEK293 or CHO cells)

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

A3AR agonist (e.g., Cl-IB-MECA)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the A3AR of the desired species.

-

Reaction Setup: In a 96-well plate, combine in the following order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle for control)

-

A3AR agonist (e.g., Cl-IB-MECA) at a fixed concentration (e.g., 10 µM for Emax determination) or varying concentrations for EC50 determination.

-

GDP (final concentration ~10 µM)

-

Cell membranes (typically 5-20 µg of protein per well)

-

-

Pre-incubation: Incubate the plate at 30°C for 30 minutes.

-

Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Calculate specific binding by subtracting non-specific binding from total binding. Plot the data using non-linear regression to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation.

Materials:

-

CHO cells stably expressing the human A3AR

-

This compound

-

A3AR agonist (e.g., Cl-IB-MECA)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium

Procedure:

-

Cell Culture: Culture CHO-hA3AR cells to ~80% confluency.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 15 minutes.

-

Stimulation: Add varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA) in the presence of a fixed concentration of forskolin (to stimulate cAMP production) and IBMX (to prevent cAMP degradation).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 of the agonist in the presence and absence of this compound.

In Vivo Canine Model of Myocardial Ischemia/Reperfusion

This protocol describes a surgical model to assess the cardioprotective effects of this compound. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Materials:

-

Mongrel dogs (either sex)

-

Anesthetics (e.g., sodium pentobarbital)

-

Surgical instruments for thoracotomy

-

Ventilator

-

Physiological monitoring equipment (ECG, blood pressure)

-

Coronary artery occluder

-

This compound solution for intravenous administration

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the dogs and perform a left thoracotomy to expose the heart. Isolate a segment of the left anterior descending (LAD) coronary artery.

-

Instrumentation: Place a coronary artery occluder around the LAD. Institute physiological monitoring.

-

Ischemia: Induce regional myocardial ischemia by inflating the occluder for a period of 60 minutes.

-

Drug Administration:

-

Group 1 (Vehicle Control): Administer vehicle intravenously.

-

Group 2 (this compound Pre- and Post-treatment): Administer this compound (0.5 mg/kg, i.v. bolus) before the onset of ischemia and again immediately before reperfusion.

-

Group 3 (this compound Post-treatment): Administer a single dose of this compound (1 mg/kg, i.v. bolus) immediately before reperfusion.

-

-

Reperfusion: After the 60-minute ischemic period, deflate the occluder to allow for reperfusion for 3 hours.

-

Infarct Size Determination: At the end of the reperfusion period, excise the heart and slice it into transverse sections. Incubate the slices in TTC stain to differentiate between viable (red) and infarcted (pale) tissue.

-

Data Analysis: Quantify the area at risk and the infarct size using planimetry. Express the infarct size as a percentage of the area at risk.

Visualizations

A3 Adenosine Receptor Signaling Pathway

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for [35S]GTPγS Binding Assay

Caption: [35S]GTPγS Binding Assay Workflow.

Logical Relationship of this compound's Allosteric Modulation

Caption: this compound Allosteric Modulation Logic.

References

- 1. researchgate.net [researchgate.net]

- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

LUF6096: A Positive Allosteric Modulator of the A3 Adenosine Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LUF6096, a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR). This compound enhances the binding and functional activity of orthosteric agonists at the A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Core Concepts: Allosteric Modulation of A3AR

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, primarily couples to Gi proteins.[2][3] Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is crucial in modulating cellular responses in various tissues.

Positive allosteric modulators like this compound represent a sophisticated approach to enhancing endogenous signaling. Unlike direct agonists, PAMs bind to a topographically distinct site on the receptor, inducing a conformational change that increases the affinity and/or efficacy of the orthosteric agonist.[4] This can lead to a more localized and temporally controlled therapeutic effect, as the PAM's action is dependent on the presence of the endogenous agonist.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the A3AR across different species and experimental conditions, primarily in [³⁵S]GTPγS binding assays, which measure G protein activation.

Table 1: Effect of this compound (10 µM) on the Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Adenosine in [³⁵S]GTPγS Binding Assays.

| Species | Condition | Adenosine EC₅₀ (nM) | Adenosine Eₘₐₓ (% of baseline) |

| Human | Vehicle | 104 ± 60 | 16 ± 2 |

| This compound | 405 ± 124 | 25 ± 2 | |

| Dog | Vehicle | 3971 ± 197 | 23 ± 2 |

| This compound | 10,260 ± 1766 | 64 ± 5 | |

| Rabbit | Vehicle | 280 ± 24 | 20 ± 4 |

| This compound | 233 ± 109 | 60 ± 6 | |

| Mouse | Vehicle | 3643 ± 408 | 21 ± 4 |

| This compound | 3169 ± 117 | 15 ± 2 | |

| Data presented as mean ± SEM. *P < 0.05 vs. vehicle. Data sourced from[5]. |

Table 2: Effect of this compound (10 µM) on the Potency (EC₅₀) and Efficacy (Eₘₐₓ) of the A3AR Agonist Cl-IB-MECA in [³⁵S]GTPγS Binding Assays.

| Species | Condition | Cl-IB-MECA EC₅₀ (nM) | Cl-IB-MECA Eₘₐₓ (% of baseline) | Fold Increase in Eₘₐₓ |

| Human | Vehicle | - | - | ~2-3 fold |

| This compound | Increased 5-6 fold | Increased | ||

| Dog | Vehicle | 56.1 ± 27.0 | - | >2.5 fold |

| This compound | 106.0 ± 19.7 | Increased | ||

| Rabbit | Vehicle | - | - | Increased |

| This compound | No change | Increased | ||

| Mouse | Vehicle | - | - | ~1.2-1.3 fold |

| This compound | No change | Increased | ||

| Data for human and dog A3ARs indicates that this compound can decrease the potency of Cl-IB-MECA while significantly increasing its efficacy.[5] In contrast, for the rabbit A3AR, efficacy is enhanced without a reduction in potency.[5] The effect on the mouse A3AR is minimal.[5] |

Table 3: Enhancing Potency of this compound in the Presence of Cl-IB-MECA (10 µM) in [³⁵S]GTPγS Binding Assays.

| Species | This compound EC₅₀ (nM) |

| Human | - |

| Dog | 114.3 ± 15.9 |

| Rabbit | - |

| Mouse | 1330 ± 830 |

| Data for the dog A3AR shows a potent enhancing effect of this compound. The potency is significantly lower for the mouse receptor.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are composite protocols for key in vitro assays used to characterize this compound, based on published literature.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

1. Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the A3AR of the desired species.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl₂).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and adenosine deaminase).

-

This compound or vehicle. Pre-incubate for 15-30 minutes at room temperature.

-

Varying concentrations of the orthosteric agonist (e.g., adenosine or Cl-IB-MECA).

-

GDP (e.g., 10 µM final concentration).

-

Cell membranes (typically 5-20 µg of protein per well).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration).

-

-

Incubate the plate for 60-120 minutes at 25-30°C with gentle shaking.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Radioligand Binding Assays

These assays are used to determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the A3AR.

1. Equilibrium Displacement Assay:

-

Prepare cell membranes as described for the [³⁵S]GTPγS binding assay.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of this compound.

-

Incubate for 2-3 hours at 25°C to reach equilibrium.

-

Separate bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters.

-

Analyze the data to determine if this compound displaces the orthosteric radioligand, which can indicate binding at the orthosteric site.

2. Dissociation Rate Assay:

-

Incubate cell membranes with the radiolabeled A3AR agonist to allow for receptor-ligand binding to reach equilibrium.

-

Initiate dissociation by adding a high concentration of an unlabeled agonist (e.g., NECA) in the presence and absence of this compound.

-

At various time points, terminate the reaction by rapid filtration and measure the remaining bound radioactivity.

-

A slower dissociation rate in the presence of this compound indicates that it allosterically stabilizes the binding of the orthosteric agonist. This compound at a concentration of 10 µM has been shown to decrease the dissociation rate of ¹²⁵I-AB-MECA from the A3 receptor by 2.5 times in CHO cell membranes.

cAMP Accumulation Assay

This assay measures the functional consequence of A3AR activation (inhibition of adenylyl cyclase).

1. Cell Preparation:

-

Seed CHO or HEK293 cells expressing the A3AR in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes.

-

Add the orthosteric agonist (e.g., Cl-IB-MECA) and forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Incubate for a defined period (e.g., 15-30 minutes).

3. Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

-

Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of agonist concentration in the presence and absence of this compound.

-

This compound has been shown to significantly enhance the intrinsic activity of Cl-IB-MECA for the inhibition of forskolin-stimulated cAMP production in CHO cells.

Visualizations

The following diagrams illustrate the key concepts related to this compound and its mechanism of action.

Caption: A3 Adenosine Receptor Signaling Pathway.

Caption: Mechanism of this compound as a Positive Allosteric Modulator.

Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.

Conclusion

This compound is a valuable pharmacological tool for studying the A3 adenosine receptor and holds potential as a therapeutic agent. Its positive allosteric modulatory activity allows for the enhancement of endogenous adenosine signaling, which may offer a more nuanced and safer therapeutic window compared to direct-acting agonists. The species-dependent nature of its effects, particularly the reduced potency at rodent receptors, is a critical consideration for preclinical in vivo studies.[5] The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other allosteric modulators of the A3AR.

References

LUF6096: A Technical Guide to a Potent Allosteric Modulator of the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF6096 has emerged as a significant research tool in the study of G protein-coupled receptors (GPCRs), specifically the adenosine (B11128) A3 receptor (A3AR). As a potent, positive allosteric modulator (PAM), this compound offers a nuanced approach to enhancing the receptor's function, presenting potential therapeutic avenues for conditions such as myocardial ischemia. This in-depth technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of its mechanism of action to support further research and development.

Discovery and Chemical Properties

This compound was identified as a member of a series of 2,4-disubstituted quinolines, developed as a new class of allosteric enhancers for the A3AR.[1] Its discovery marked a significant advancement in the modulation of adenosine receptor signaling, moving beyond traditional orthosteric agonists and antagonists.

Chemical Identity

| Property | Value |

| IUPAC Name | N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide |

| Synonyms | CF-602 |

| CAS Number | 1116652-18-6 |

| Molecular Formula | C22H21Cl2N3O |

| Molecular Weight | 414.33 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | White to pink solid |

| Solubility | Soluble in DMSO (40 mg/mL) |

| Storage | Store at -20°C for long-term stability |

Spectroscopic Data

While raw spectral data is proprietary to commercial suppliers, representative HNMR and LCMS data are available through various chemical vendors to confirm the identity and purity of this compound.

Synthesis

The synthesis of this compound follows a multi-step procedure characteristic of quinoline-based medicinal chemistry. While a detailed, step-by-step protocol is not publicly available, the general synthetic route can be inferred from the discovery publication. The core of the synthesis involves the construction of the 2,4-disubstituted quinoline (B57606) scaffold followed by the amidation with cyclohexanecarboxamide.

Mechanism of Action and Pharmacology

This compound functions as a positive allosteric modulator of the A3AR. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like adenosine bind.[1] This allosteric binding enhances the binding and/or efficacy of orthosteric agonists.

Signaling Pathway

The A3 adenosine receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound potentiates this effect by enhancing the ability of A3AR agonists to activate this signaling cascade.

Caption: A3AR signaling pathway modulated by this compound.

Pharmacological Effects

-

In Vitro: this compound has been shown to decrease the dissociation rate of the A3AR agonist ¹²⁵I-AB-MECA by 2.5-fold in CHO cell membranes at a concentration of 10 μM.[1] It also significantly enhances the intrinsic activity of the agonist Cl-IB-MECA in inhibiting forskolin-stimulated cAMP production in CHO cells.[1]

-

In Vivo: In a canine model of myocardial ischemia/reperfusion injury, this compound administered as an intravenous bolus (0.5 mg/kg or 1 mg/kg) demonstrated protective effects, leading to a marked reduction in infarct size.[2]

Species-Dependent Activity

The allosteric effects of this compound are species-dependent. It shows substantial enhancement of agonist efficacy at human, dog, and rabbit A3ARs, but only weak activity at the mouse A3AR.[3][4] This is an important consideration for the design and interpretation of preclinical studies.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Species | Assay | Value | Reference |

| EC50 (enhancing activity) | Canine | [³⁵S]GTPγS binding | 114.3 ± 15.9 nM | [5] |

| Effect on Agonist Emax | Human | [³⁵S]GTPγS binding | ~2-3 fold increase | [3] |

| Effect on Agonist EC50 | Human | [³⁵S]GTPγS binding | 5-6 fold increase | [3] |

| Effect on Agonist Dissociation | CHO cells | Radioligand binding | 2.5-fold decrease | [1] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon agonist binding to the A3AR.

Caption: Workflow for [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: Homogenize CHO cells stably expressing the human A3AR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, pH 7.4.

-

Incubation: In a 96-well plate, combine the cell membranes, GDP (e.g., 10 μM), [³⁵S]GTPγS (e.g., 0.1 nM), varying concentrations of the A3AR agonist, and the desired concentration of this compound (or vehicle).

-

Reaction: Initiate the binding reaction and incubate at 30°C for 60 minutes with gentle shaking.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values for the agonist in the presence and absence of this compound.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation.

Protocol:

-

Cell Culture: Plate CHO cells stably expressing the human A3AR in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

-

Treatment: Add varying concentrations of the A3AR agonist and the desired concentration of this compound (or vehicle).

-

Stimulation: Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control and incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP levels against the agonist concentration and perform a non-linear regression analysis to determine the inhibitory effect of the agonist, and how it is modulated by this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the allosteric modulation of the A3 adenosine receptor. Its well-characterized chemical and pharmacological properties, combined with its demonstrated in vivo efficacy in a model of myocardial ischemia, highlight its potential for further research and therapeutic development. This technical guide provides a centralized resource to facilitate the effective use of this compound in the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LUF6096 (CF-602): Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF6096 (also known as CF-602) is a potent, selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). As a member of the 1H-imidazo[4,5-c]quinolin-4-amine class of compounds, this compound enhances the binding and efficacy of orthosteric A3AR agonists. This technical guide provides a comprehensive overview of the chemical structure, a detailed potential synthesis pathway, and the downstream signaling effects of this compound. It includes a compilation of quantitative data from key experimental assays, detailed experimental protocols, and visual diagrams to elucidate its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is chemically identified as N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide.

| Property | Value |

| Molecular Formula | C22H21Cl2N3O |

| Molecular Weight | 414.33 g/mol |

| CAS Number | 1116652-18-6 |

| Class | 1H-imidazo[4,5-c]quinolin-4-amine derivative |

| Function | Positive Allosteric Modulator of Adenosine A3 Receptor |

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from quinoline-2,4-diol. The following pathway is a composite based on established methods for the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Quinoline-2,4-diol (1)

-

Quinoline-2,4-diol is nitrated using nitric acid at an elevated temperature (e.g., 75°C) to yield 3-nitroquinoline-2,4-diol (2).

Step 2: Chlorination of 3-nitroquinoline-2,4-diol (2)

-

The diol (2) is chlorinated using a chlorinating agent such as phenylphosphonic dichloride at high temperature (e.g., 135°C) to produce 2,4-dichloro-3-nitroquinoline (B146357) (3).

Step 3: Amination of 2,4-dichloro-3-nitroquinoline (3)

-

The dichloro derivative (3) is selectively aminated at the 4-position with 3,4-dichloroaniline (B118046) in the presence of a base to yield N-(3,4-dichlorophenyl)-2-chloro-3-nitroquinolin-4-amine (4).

Step 4: Reduction of the Nitro Group

-

The nitro group of compound (4) is reduced to an amino group, typically through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or with a reducing agent like sodium dithionite, to form N4-(3,4-dichlorophenyl)-2-chloroquinoline-3,4-diamine (5).

Step 5: Imidazole (B134444) Ring Formation

-

The diamine (5) is cyclized to form the imidazole ring. This can be achieved by heating with an appropriate orthoester, such as triethyl orthoformate, in a suitable solvent to yield 4-((3,4-dichlorophenyl)amino)-1H-imidazo[4,5-c]quinolin-2-one (6).

Step 6: Amidation to this compound

-

The final step involves the amidation of the amino group at the 4-position. Compound (6) is reacted with cyclohexanecarbonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the final product, this compound (7).

Purification: The final product is purified using column chromatography on silica (B1680970) gel.

Caption: Proposed synthesis pathway for this compound (CF-602).

Mechanism of Action: Allosteric Modulation of the Adenosine A3 Receptor

This compound acts as a positive allosteric modulator of the A3AR. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of orthosteric agonists.

Adenosine A3 Receptor Signaling Pathway

The A3AR is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A3AR by an agonist, a process enhanced by this compound, initiates a signaling cascade.

Caption: Adenosine A3 Receptor signaling enhanced by this compound.

Quantitative Data from Key Experiments

The following tables summarize the quantitative effects of this compound from key in vitro assays.

Table 1: Effect of this compound on Agonist Binding and Efficacy

| Assay | Agonist | This compound Concentration | Effect on Emax | Effect on EC50 | Species | Reference |

| [35S]GTPγS Binding | Cl-IB-MECA | 10 µM | ~2-3 fold increase | 5-6 fold increase | Human | [1] |

| [35S]GTPγS Binding | Cl-IB-MECA | 10 µM | 20-30% increase | No change | Mouse | [1] |

| [35S]GTPγS Binding | Adenosine | 10 µM | 46% increase | - | Mouse | [1] |

Table 2: Effect of this compound on Radioligand Dissociation

| Radioligand | This compound Concentration | Effect on Dissociation Rate | Cell Line | Reference |

| [125I]I-AB-MECA | 10 µM | Decreased by 2.5 times | CHO cells |

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to assess the effect of this compound on the binding of a radiolabeled agonist to the A3AR.

Materials:

-

HEK293 cell membranes expressing the A3AR

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Adenosine deaminase (ADA)

-

Radioligand (e.g., [125I]I-AB-MECA)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293 cells stably expressing the A3AR.

-

In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).

-

Add binding buffer containing ADA.

-

Add the radioligand at a concentration near its Kd.

-

Add varying concentrations of this compound or vehicle control.

-

For non-specific binding wells, add a high concentration of a non-radiolabeled agonist.

-

Incubate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the effect of this compound on radioligand binding.

References

LUF6096: A Positive Allosteric Modulator of the A3 Adenosine Receptor for Cardioprotection in Ischemic Injury

Executive Summary

LUF6096 (also known as CF-602) is a potent and selective positive allosteric modulator (PAM) of the A3 adenosine (B11128) receptor (A3AR).[1][2] Unlike direct agonists, this compound functions by enhancing the binding and efficacy of endogenous adenosine, which is naturally released in tissues during ischemic events.[3][4] Preclinical research, particularly in canine models of myocardial ischemia/reperfusion (I/R) injury, has demonstrated that this compound significantly reduces infarct size by approximately 50%.[3][5] Notably, its cardioprotective effects are realized without altering systemic hemodynamics, such as blood pressure or heart rate.[2][6] The compound is effective both as a pretreatment and when administered at the onset of reperfusion, suggesting a primary role in mitigating reperfusion-mediated injury.[2][3][6] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical data, details experimental protocols, and explores its potential as a therapeutic agent for ischemic heart disease.

Introduction: The Role of Adenosine and the A3 Receptor in Cardioprotection

During periods of metabolic stress, such as hypoxia and ischemia, adenosine is released in significant quantities within affected tissues, where it serves a crucial protective function.[3][4][7] This protective role is mediated through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR), a Gi-coupled receptor, has been identified as a key mediator of cardioprotection against ischemic injury.[4][7][8]

Targeting the A3AR with conventional agonists has shown therapeutic promise; however, this approach can lead to systemic side effects due to receptor activation in non-target tissues.[2][6] The use of a positive allosteric modulator like this compound offers a more refined therapeutic strategy. PAMs amplify the effects of locally released, endogenous adenosine specifically at the site of injury, potentially offering greater benefit while minimizing unwanted systemic effects.[2][6]

This compound: Mechanism of Action

This compound is a selective positive allosteric modulator of the A3AR.[2] It binds to a site on the receptor distinct from the orthosteric site where adenosine binds.[1][5] This allosteric binding does not activate the receptor directly but enhances the ability of orthosteric agonists, including endogenous adenosine, to bind and activate the receptor.[5][9]

The primary mechanisms of this compound's action include:

-

Enhanced Agonist Efficacy: this compound has been shown to increase the maximal efficacy of A3AR agonists by more than two-fold.[2][9][10]

-

Reduced Agonist Dissociation: It slows the dissociation rate of agonists from the receptor, prolonging the signaling duration. In CHO cell membranes, 10 μM this compound decreased the dissociation rate of an A3AR radioligand by 2.5 times.[1][5]

-

Downstream Signaling: As the A3AR is coupled to the inhibitory G-protein (Gi), its enhanced activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) production, a key step in its signaling cascade that culminates in cardioprotection.[1][4][8]

Preclinical Efficacy in Cardioprotection

In Vitro Evidence

In vitro studies have established the potency and mechanism of this compound. Functional assays using cell membranes expressing the A3AR confirm its role as a powerful enhancer of agonist-induced signaling. A notable characteristic is its species-dependent activity, with strong efficacy observed for human, dog, and rabbit A3ARs, but significantly weaker activity at the mouse A3AR.[9][10] This is a critical consideration for the selection of appropriate preclinical animal models.

Table 1: In Vitro Quantitative Data for this compound

| Assay Type | System | Key Finding | Reference |

|---|---|---|---|

| [³⁵S]GTPγS Binding | Canine A₃AR | Potent enhancing activity (EC₅₀: 114.3 ± 15.9 nM) | [2][3][6] |

| Radioligand Dissociation | CHO Cells (A₃AR) | 10 μM this compound reduces ¹²⁵I-AB-MECA dissociation rate by 2.5x | [1][5] |

| cAMP Production | CHO Cells (A₃AR) | Enhances Cl-IB-MECA's inhibition of forskolin-stimulated cAMP | [1][5] |

| [³⁵S]GTPγS Binding | Human, Dog, Rabbit A₃ARs | Substantially enhances agonist efficacy (>2-fold) | [9][10] |

| [³⁵S]GTPγS Binding | Mouse A₃AR | Weak enhancing activity |[9][10] |

In Vivo Evidence: Myocardial Ischemia/Reperfusion Model

The most compelling evidence for this compound's cardioprotective role comes from a well-established canine model of myocardial ischemia/reperfusion injury.[6] In these studies, this compound produced a marked reduction in infarct size of approximately 50% compared to vehicle-treated controls.[3][5]

A critical finding is that this protection was achieved regardless of whether this compound was administered before the ischemic event or immediately before reperfusion.[2][3][6] This strongly indicates that this compound is effective at mitigating the injury that occurs during the reperfusion phase, a major contributor to overall tissue damage following a coronary occlusion. Furthermore, these benefits were observed without any significant effects on heart rate, systemic blood pressure, or coronary blood flow, highlighting the compound's favorable hemodynamic profile.[2][6]

Table 2: In Vivo Quantitative Data for this compound in a Canine I/R Model

| Treatment Group | Dosing Regimen | Infarct Size as % of Area at Risk (IS/AAR) | Key Outcome | Reference |

|---|---|---|---|---|

| Group I (Vehicle) | i.v. bolus before ischemia and before reperfusion | ~30-35% (Control Value) | Baseline infarct size | [3] |

| Group II (this compound) | Two 0.5 mg/kg i.v. boluses (pre-ischemia & pre-reperfusion) | ~15-18% | ~50% reduction in infarct size vs. vehicle | [3][5] |

| Group III (this compound) | Single 1 mg/kg i.v. bolus (pre-reperfusion only) | ~15-18% | Equivalent ~50% reduction in infarct size | [3][5] |

| All Groups | N/A | No significant differences in hemodynamics | Cardioprotection is independent of hemodynamic changes |[2][6] |

Experimental Protocols

In Vitro: [³⁵S]GTPγS Binding Assay

This assay is used to measure the activation of G-proteins following receptor stimulation, providing a functional readout of receptor efficacy.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably expressing the recombinant A3AR of the desired species.[9]

-

Pre-incubation: Membranes (5-10 µg of protein) are pre-incubated with varying concentrations of this compound or vehicle for 30 minutes at 25°C in a binding buffer.[6][11]

-

Reaction Initiation: The reaction is started by adding an A3AR agonist (e.g., a maximal concentration of Cl-IB-MECA) and approximately 0.1-0.2 nM of [³⁵S]GTPγS.[4][6]

-

Incubation: The mixture is incubated for 2 hours at room temperature (25°C) to allow for G-protein binding.[4][6]

-

Harvesting: The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters to separate bound from free [³⁵S]GTPγS.[4]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

-

Data Analysis: Non-specific binding is subtracted, and the data are fitted to a sigmoidal dose-response curve to calculate EC₅₀ and Eₘₐₓ values.[6]

In Vivo: Canine Model of Myocardial Infarction

This model is a gold standard for assessing the efficacy of cardioprotective agents in a large animal model that closely mimics human cardiovascular physiology.

Methodology:

-

Animal Preparation: Dogs are anesthetized with barbital, and catheters are placed to monitor hemodynamic parameters, including systemic blood pressure and left ventricular pressure.[2][6]

-

Ischemia Induction: A 60-minute occlusion of the left anterior descending (LAD) coronary artery is performed to induce myocardial ischemia.[3][6]

-

Drug Administration: this compound or a vehicle solution is administered as an intravenous (i.v.) bolus.[2][3] The timing of administration is varied by protocol (e.g., before ischemia and/or immediately before reperfusion).[3]

-

Reperfusion: The coronary occlusion is released, and the heart is allowed to reperfuse for 3 hours.[3][6]

-

Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk (the region of the heart supplied by the occluded artery) and the infarct size are determined using macrohistochemical staining, typically with triphenyltetrazolium (B181601) chloride (TTC).[3][6]

-

Data Analysis: The infarct size is expressed as a percentage of the area at risk (IS/AAR). Hemodynamic data collected throughout the experiment are analyzed for any drug-induced effects.[6]

Discussion and Future Directions

This compound has emerged as a highly promising therapeutic candidate for the treatment of myocardial ischemia/reperfusion injury. Its mechanism as a positive allosteric modulator of the A3AR represents a sophisticated approach to cardioprotection, leveraging the body's natural protective response to ischemia by amplifying the effects of locally released adenosine.[2][6] The preclinical data robustly support its efficacy in significantly reducing infarct size without inducing adverse hemodynamic effects.[3][6]

The finding that this compound is effective when administered at the point of reperfusion is particularly significant from a clinical standpoint, as this mirrors the timeframe in which most patients with acute myocardial infarction receive treatment (e.g., via angioplasty or thrombolysis).

Future research should focus on:

-

Further Preclinical Models: Given the observed species-dependent activity, studies in other large animal models (e.g., pigs) could further validate its efficacy before human trials.

-

Elucidation of Downstream Pathways: Deeper investigation into the specific intracellular signaling pathways downstream of A3AR activation that mediate the profound cardioprotective effects.

-

Clinical Trials: The strong preclinical safety and efficacy profile warrants progression into clinical trials to evaluate the potential of this compound in patients with ST-segment elevation myocardial infarction (STEMI) undergoing reperfusion therapy.

References

- 1. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 2. Protection from Myocardial Ischemia/Reperfusion Injury by a Positive Allosteric Modulator of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. A physiological role of the adenosine A3 receptor: Sustained cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 9. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Studies of LUF6096 and Adenosine A3 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacological studies of LUF6096, a potent and selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). This compound enhances the binding and signaling of orthosteric agonists at the A3AR, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Concepts: this compound and Adenosine A3 Receptor Signaling

The adenosine A3 receptor is a member of the P1 subfamily of purinergic receptors and is activated by the endogenous nucleoside adenosine. Upon activation, the A3AR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of downstream effector pathways.

This compound acts as a positive allosteric modulator, binding to a site on the A3AR that is topographically distinct from the orthosteric site where adenosine and other agonists bind. This allosteric binding potentiates the effects of orthosteric agonists, offering a sophisticated mechanism for modulating receptor activity with potential therapeutic advantages, such as enhanced signaling in the presence of the endogenous agonist and a ceiling effect that may limit overstimulation.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound, highlighting its potency, efficacy, and species selectivity as a positive allosteric modulator of the A3 adenosine receptor.

Table 1: Enhancing Potency of this compound on Cl-IB-MECA-stimulated [³⁵S]GTPγS Binding

| Species | EC₅₀ (nM) |

| Human | 114.3 ± 15.9 |

| Canine | 114.3 ± 15.9 |

| Rabbit | Not Determined |

| Mouse | 1330 ± 830 |

Data represents the concentration of this compound required to produce 50% of its maximal enhancing effect on the binding of the A3AR agonist 2-chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) to the A3AR, as measured by [³⁵S]GTPγS binding. Data is presented as mean ± SEM.

Table 2: Effect of this compound (10 µM) on the Potency and Efficacy of Cl-IB-MECA in [³⁵S]GTPγS Binding Assays

| Species | Agonist | EC₅₀ (nM) without this compound | EC₅₀ (nM) with this compound | Fold Change in Potency | % Efficacy Increase with this compound |

| Human | Cl-IB-MECA | 56.1 ± 27.0 | 106.0 ± 19.7 | ~2-fold decrease | >2.5-fold |

| Canine | Cl-IB-MECA | 56.1 ± 27.0 | 106.0 ± 19.7 | ~2-fold decrease | >2.5-fold |

| Rabbit | Cl-IB-MECA | Not Determined | Not Determined | No significant change | >2-fold |

| Mouse | Cl-IB-MECA | Not Determined | Not Determined | No significant change | 20-30% |

This table illustrates how this compound modulates the functional response to the orthosteric agonist Cl-IB-MECA. A decrease in potency is indicated by an increase in the EC₅₀ value. Efficacy increase refers to the enhancement of the maximal response to the agonist in the presence of this compound.

Table 3: Effect of this compound on the Dissociation Rate of [¹²⁵I]I-AB-MECA from the A3AR

| Species | Effect of this compound (10 µM) |

| Human | Slows dissociation rate |

| Canine | Slows dissociation rate |

| Rabbit | No significant effect |

| Mouse | No significant effect |

This table highlights the species-dependent allosteric effect of this compound on the binding kinetics of the radiolabeled agonist [¹²⁵I]I-AB-MECA. A slowed dissociation rate is indicative of an allosteric interaction that stabilizes the agonist-receptor complex.

Experimental Protocols

Detailed methodologies for the key assays used in the foundational studies of this compound are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.

Radioligand Binding Assays

These assays are used to determine the affinity of ligands for the A3AR and to study the allosteric effects of compounds like this compound on radioligand binding kinetics.

a) Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor in appropriate growth medium.

-

Harvest cells and resuspend in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in a small volume of Tris-HCl buffer, determine the protein concentration using a Bradford or BCA assay, and store at -80°C.

b) Saturation Binding Assay:

-

In a 96-well plate, incubate varying concentrations of the radioligand (e.g., [¹²⁵I]I-AB-MECA) with a fixed amount of cell membrane protein (e.g., 10-20 µg) in a binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) containing adenosine deaminase (2 IU/mL).

-

To determine non-specific binding, include a parallel set of incubations containing a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM NECA).

-

Incubate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

c) Competition Binding Assay:

-

Incubate a fixed concentration of radioligand (near its Kd value) with a fixed amount of membrane protein and varying concentrations of the competing ligand (e.g., this compound or an orthosteric agonist).

-

Follow the incubation, filtration, and counting steps as described for the saturation binding assay.

-

Analyze the data using non-linear regression to determine the inhibitory constant (Ki) of the competing ligand.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR.

-

Prepare a reaction mixture in a 96-well plate containing assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP (e.g., 10 µM), and the desired concentrations of the agonist (e.g., Cl-IB-MECA) and/or this compound.

-

Add the cell membrane preparation (e.g., 5-10 µg of protein) to the reaction mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration and fitting the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of A3AR activation.

-

Seed CHO cells expressing the human A3AR in a 24- or 96-well plate and grow to near confluence.

-

Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add the test compounds (agonist and/or this compound) at the desired concentrations and incubate for a further 15-30 minutes.

-

Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 1-10 µM).

-

Incubate for an additional 15-30 minutes at 37°C.

-

Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Analyze the data by plotting the cAMP concentration against the agonist concentration to determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for studying the effects of this compound.

Caption: A3 Adenosine Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Studies.

LUF6096: A Technical Guide to its Binding Affinity and Kinetics at the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of LUF6096 at the A3 adenosine (B11128) receptor (A3AR). This compound is a potent positive allosteric modulator (PAM) of the A3AR, a G-protein coupled receptor implicated in various physiological and pathological processes, making it a significant target for drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported binding affinity and kinetic parameters of this compound at the A3AR. This compound is characterized by its ability to enhance the binding and efficacy of orthosteric agonists rather than binding with high affinity to the primary agonist binding site itself.

| Parameter | Value | Assay Conditions | Notes |

| EC₅₀ (Enhancing Activity) | 114.3 ± 15.9 nM | [³⁵S]GTPγS binding assay with canine A3AR expressed in HEK293 cells.[1] | This value represents the concentration of this compound that produces 50% of its maximal enhancing effect on agonist-stimulated [³⁵S]GTPγS binding. |

| Effect on Agonist (Cl-IB-MECA) Efficacy (Eₘₐₓ) | ~2–3 fold increase | [³⁵S]GTPγS binding assay with human A3AR expressed in HEK293 cells, in the presence of 10 µM this compound.[2] | This compound significantly increases the maximal response achievable by the orthosteric agonist Cl-IB-MECA. |

| Effect on Agonist (Cl-IB-MECA) Potency (EC₅₀) | ~5–6 fold increase | [³⁵S]GTPγS binding assay with human A3AR expressed in HEK293 cells, in the presence of 10 µM this compound.[2] | An increase in the EC₅₀ value indicates a decrease in the potency of the orthosteric agonist in the presence of this compound. |

| Orthosteric Affinity | Low | Radioligand displacement assays.[3][4] | This compound shows negligible displacement of orthosteric radioligands at concentrations where it exerts its allosteric effects.[1] |

| Parameter | Value | Assay Conditions | Notes |

| Effect on Agonist ([¹²⁵I]I-AB-MECA) Dissociation Rate | 2.5-fold decrease | Radioligand dissociation assay with CHO cell membranes expressing the A3AR, in the presence of 10 µM this compound.[3][5] | This compound significantly slows the rate at which the orthosteric agonist dissociates from the receptor, a hallmark of positive allosteric modulation. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.

Radioligand Binding and Dissociation Assays

These assays are fundamental for characterizing the binding of ligands to their receptors.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human A3AR.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.[6]

2. Radioligand Binding Assay (Competition):

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the competing non-labeled ligand.[6]

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[6]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.[6]

-

Wash the filters with ice-cold wash buffer.[6]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.

-

Data is analyzed to determine the IC₅₀ and subsequently the Kᵢ values.

3. Radioligand Dissociation Assay:

-

Incubate the cell membrane preparation with the radioligand (e.g., [¹²⁵I]I-AB-MECA) to allow for association.

-

Initiate dissociation by adding a high concentration of a non-labeled agonist or antagonist, either in the presence or absence of this compound.

-

At various time points, filter aliquots of the incubation mixture and measure the remaining bound radioactivity.

-

The rate of dissociation (kₒբբ) is determined by fitting the data to a one-phase exponential decay model.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

-

In a 96-well plate, add the cell membrane preparation, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and the test compounds (agonist with or without this compound).[7]

-

The assay buffer typically contains MgCl₂ and NaCl, which can influence G-protein coupling.[7]

-

Incubate the plate at room temperature for 30-60 minutes.[7]

-

Terminate the reaction by filtration through a filter plate.

-

Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.[8]

-

Data is analyzed to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Coupling

BRET assays are used to study protein-protein interactions in live cells.

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding the A3AR, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, RLuc), and Gβγ subunits, with one of the latter fused to a BRET acceptor (e.g., a variant of green fluorescent protein, GFP).[9]

-

Plate the transfected cells in a 96-well plate.

-

On the day of the assay, add the BRET substrate (e.g., coelenterazine (B1669285) H) to the cells.[9]

-

Stimulate the cells with the agonist in the presence or absence of this compound.

-

Measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

The BRET ratio (acceptor emission / donor emission) is calculated, which reflects the proximity of the Gα and Gβγ subunits and thus the state of G-protein activation.

Visualizations

The following diagrams illustrate the A3AR signaling pathway and the workflows of the key experimental assays.

Caption: A3AR G-protein signaling pathway.

Caption: Radioligand binding assay workflow.

Caption: [³⁵S]GTPγS binding assay workflow.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of LUF6096: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical data surrounding LUF6096, a potent, selective positive allosteric modulator (PAM) of the adenosine (B11128) A3 receptor (A3AR). This compound represents a promising therapeutic agent by enhancing the effects of endogenous adenosine, particularly in pathological conditions such as ischemia. This document summarizes the quantitative data from key preclinical studies, provides detailed experimental methodologies, and visualizes the compound's mechanism of action and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the A3AR.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct site on the A3AR, enhancing the binding and efficacy of orthosteric agonists like adenosine and synthetic analogs such as Cl-IB-MECA.[1][3][4] This allosteric mechanism offers the potential for a more targeted therapeutic effect, as it amplifies the receptor's response to locally released adenosine at sites of injury or inflammation, while having minimal effects in healthy tissues.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Species | Agonist | This compound Concentration | Effect | Reference |

| [³⁵S]GTPγS Binding | HEK293 | Canine | Cl-IB-MECA | 10 µM | >2-fold increase in Emax | [5] |

| [³⁵S]GTPγS Binding | HEK293 | Canine | Adenosine | 10 µM | >2-fold increase in Emax | [5] |

| [³⁵S]GTPγS Binding | HEK293 | Canine | Cl-IB-MECA | 30 nM - 1 µM | Concentration-dependent enhancement (EC50 = 114.3 ± 15.9 nM) | [5] |

| [³⁵S]GTPγS Binding | HEK293 | Human | Cl-IB-MECA | 10 µM | ~2-3-fold increase in Emax | [4] |

| [³⁵S]GTPγS Binding | HEK293 | Dog | Cl-IB-MECA | 10 µM | >2-fold increase in Emax | [4] |

| [³⁵S]GTPγS Binding | HEK293 | Rabbit | Cl-IB-MECA | 10 µM | >2-fold increase in Emax | [4] |

| [³⁵S]GTPγS Binding | HEK293 | Mouse | Cl-IB-MECA | 10 µM | 20-30% increase in Emax | [4] |

| cAMP Production | CHO | Not Specified | Cl-IB-MECA | 10 µM (15 min pretreatment) | Significant enhancement of inhibition of forskolin-stimulated cAMP | [1] |

| Radioligand Dissociation | CHO | Not Specified | ¹²⁵I-AB-MECA | 10 µM | 2.5-fold decrease in dissociation rate | [1] |

Table 2: In Vivo Efficacy of this compound in a Canine Model of Myocardial Ischemia/Reperfusion

| Dosing Regimen | Administration Route | Outcome Measure | Result | Reference |

| 0.5 mg/kg (twice) | Intravenous bolus | Infarct size | ~50% reduction | [1] |

| 1 mg/kg (single) | Intravenous bolus | Infarct size | ~50% reduction | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action on the A3AR signaling pathway.

Caption: Preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is utilized to measure the activation of G proteins following receptor stimulation.

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant A3AR of the desired species (human, dog, rabbit, or mouse).

-

Incubation Mixture: The assay buffer consists of 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP.

-

Reaction Initiation: Membranes (5-10 µg of protein) are incubated with varying concentrations of the A3AR agonist (e.g., Cl-IB-MECA) in the absence or presence of this compound. The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS.

-

Incubation: The reaction is carried out for 60-90 minutes at 25-30°C.

-

Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified using liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine Emax and EC50 values.

In Vivo Canine Model of Myocardial Ischemia/Reperfusion

This model is used to assess the cardioprotective effects of this compound.

-

Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending coronary artery is isolated for occlusion.

-

Ischemia Induction: A snare occluder is used to induce ischemia for a period of 60 minutes.

-

This compound Administration: this compound is administered as an intravenous bolus. Two dosing strategies have been reported: a two-dose regimen of 0.5 mg/kg given before ischemia and immediately before reperfusion, or a single 1 mg/kg dose given immediately before reperfusion.[1]

-

Reperfusion: The snare is released to allow for 3 hours of reperfusion.

-